molecular formula C30H50O B190886 Cycloartenol CAS No. 469-38-5

Cycloartenol

Cat. No.: B190886
CAS No.: 469-38-5
M. Wt: 426.7 g/mol
InChI Key: ONQRKEUAIJMULO-YBXTVTTCSA-N
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Mechanism of Action

Target of Action

Cycloartenol is a triterpenoid compound that plays a crucial role in the biosynthesis of plant sterols . It is the precursor for the synthesis of almost all plant steroids , making it a key player in plant growth and development . The primary target of this compound is the enzyme this compound synthase , which catalyzes the conversion of 2,3-oxidosqualene to this compound .

Mode of Action

This compound interacts with its target, this compound synthase, to initiate the biosynthesis of plant sterols . This interaction leads to the production of various sterol compounds, which are essential for numerous physiological processes in plants .

Biochemical Pathways

This compound is involved in the biosynthesis of phytosterols and cholesterol in plants . It is biosynthesized from farnesyl diphosphate (FPP) via the action of squalene synthase and squalene epoxidase . The this compound synthase then converts the resulting 2,3-oxidosqualene to this compound . This compound serves as the starting point for the synthesis of other sterols, including campesterol, stigmasterol, and β-sitosterol .

Pharmacokinetics

It is known that the bioavailability and efficacy of triterpenoid compounds like this compound can be influenced by factors such as the method of administration and the presence of other compounds .

Result of Action

The action of this compound leads to the production of various sterol compounds, which play crucial roles in plant physiology . These sterols are involved in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also participate in the plant’s response to environmental stresses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of sterols from this compound can be affected by conditions such as temperature, light, and nutrient availability . These factors can influence the activity of the enzymes involved in the biosynthesis pathway, thereby affecting the production of sterols and the overall physiological response of the plant .

Biochemical Analysis

Biochemical Properties

Cycloartenol is an important intermediate in the biosynthesis of sterols in plants. It is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase (CAS1, EC 5.4.99.8) . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound, which is then further processed to produce various sterols. This compound interacts with several enzymes and proteins involved in sterol biosynthesis, including sterol-C24-methyltransferase type 1 (SMT1) and sterol side chain reductase 2 (SSR2) . These interactions are essential for the conversion of this compound into other sterols, such as campesterol, sitosterol, and stigmasterol.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it is involved in the maintenance of membrane structures and the regulation of cell growth and development . This compound influences cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor for the synthesis of sterols, which are vital components of cell membranes and signaling molecules. For example, in tobacco BY-2 cells, inhibition of this compound synthase leads to changes in sterol composition and affects the expression of genes involved in sterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from 2,3-oxidosqualene by this compound synthase . This enzyme catalyzes the cyclization reaction, resulting in the formation of this compound. This compound then undergoes further modifications by enzymes such as SMT1 and SSR2 to produce various sterols. These sterols play crucial roles in maintaining membrane fluidity, regulating enzyme activities, and serving as precursors for signaling molecules . This compound’s interactions with these enzymes and its role in sterol biosynthesis highlight its importance in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies in tobacco plants have demonstrated that overexpression of enzymes involved in this compound biosynthesis can lead to changes in sterol composition and increased sterol levels . These findings suggest that this compound’s effects on cellular function can vary depending on its stability and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its potential therapeutic applications. Different dosages of this compound can lead to varying effects on cellular function and metabolism. For example, studies have shown that this compound exhibits anti-proliferative effects on glioma U87 cells in a concentration-dependent manner . Higher doses of this compound can inhibit cell migration and proliferation, while lower doses may have minimal effects. These findings highlight the importance of dosage in determining the biological effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to sterol biosynthesis. It serves as a precursor for the synthesis of various sterols, including campesterol, sitosterol, and stigmasterol . The conversion of this compound to these sterols involves multiple enzymatic steps, including methylation, demethylation, and reduction reactions. Enzymes such as SMT1 and SSR2 play key roles in these pathways by catalyzing specific modifications of this compound . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is synthesized in the endoplasmic reticulum and transported to other cellular compartments where it undergoes further modifications . The distribution of this compound within cells is crucial for its role in sterol biosynthesis and its interactions with other biomolecules. Studies have shown that this compound can accumulate in lipid particles and microsomes, indicating its association with membrane structures .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it is synthesized by this compound synthase . This compound can also be found in lipid particles and microsomes, where it interacts with enzymes involved in sterol biosynthesis. The localization of this compound within specific cellular compartments is essential for its function and activity. Targeting signals and post-translational modifications may play a role in directing this compound to specific organelles and compartments within the cell .

Comparison with Similar Compounds

Cycloartenol is unique among sterol precursors due to its pentacyclic structure. Similar compounds include:

This compound’s unique structure and role in plant sterol biosynthesis make it a valuable compound for scientific research and industrial applications.

Biological Activity

Cycloartenol is a triterpenoid compound that plays a significant role in various biological activities, particularly in the context of traditional medicine and modern pharmacological research. Its structural characteristics and biosynthetic pathways have made it a subject of interest in studies related to diabetes, cardiovascular health, and cancer. This article reviews the current understanding of this compound's biological activities, supported by data tables and case studies.

1. Structural Overview

This compound, chemically known as 24-methylcycloartanol, is a tetracyclic triterpene that serves as a precursor to various phytosterols. It is primarily found in several plant species, including Astragalus membranaceus and Tripterygium wilfordii. The compound's structure allows it to interact with biological membranes and enzymes, influencing various metabolic pathways.

2.1 Antidiabetic Properties

This compound has demonstrated significant antihyperglycemic effects in several studies:

  • Case Study 1 : A study on Ficus krishnae leaves showed that this compound combined with 24-methylenecycloartanol exhibited notable glucose-lowering activity in alloxan-induced diabetic rats. The combination (CA + 24-MCA) improved insulin release from beta cells and enhanced cell viability under glucose toxicity conditions .
  • In Vitro Studies : In cultured RIN-5F cells, CA + 24-MCA significantly protected beta cells from glucose toxicity, indicating its potential as a therapeutic agent for diabetes management .
StudyModelDosageEffect
Diabetic Rats1 mg/kgSignificant glucose lowering
RIN-5F Cells-Enhanced cell viability

2.2 Cardiovascular Protection

Research indicates that this compound may have protective effects against cardiovascular diseases:

  • Mechanism of Action : this compound has been associated with the modulation of lipid profiles and reduction of oxidative stress markers, which are critical factors in cardiovascular health .
  • Case Study : In animal models, this compound exhibited a reduction in serum cholesterol levels and improved endothelial function, suggesting its role in cardiovascular protection .

2.3 Anticancer Activity

Emerging evidence suggests this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent .

3. Biosynthesis and Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes:

  • This compound Synthase (CAS) : This enzyme catalyzes the conversion of 2,3-oxidosqualene into this compound. Recent studies have identified CAS from various plant species, elucidating its role in the production of this compound and related compounds .
EnzymeFunctionSource
CASConverts 2,3-oxidosqualene to this compoundAstragalus membranaceus, Polygala tenuifolia

4. Conclusion

This compound exhibits diverse biological activities that warrant further exploration for therapeutic applications. Its antidiabetic effects, cardiovascular protective properties, and potential anticancer activity highlight its significance in both traditional medicine and modern pharmacology. Continued research into its biosynthesis will enhance our understanding of its mechanisms and broaden its applications.

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRKEUAIJMULO-YBXTVTTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894760
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

469-38-5
Record name Cycloartenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloartenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOARTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 °C
Record name Cycloartenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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